molecular formula C21H16FNO3S B1678216 Netoglitazone CAS No. 161600-01-7

Netoglitazone

Cat. No.: B1678216
CAS No.: 161600-01-7
M. Wt: 381.4 g/mol
InChI Key: PKWDZWYVIHVNKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Netoglitazone belongs to the thiazolidinedione group and acts as a hypoglycemic agent . Its primary function is to help regulate blood sugar levels. Thiazolidinediones, including this compound, are commonly used in the treatment of type 2 diabetes. Now, let’s explore further.

Mechanism of Action

Target of Action

Netoglitazone, also known as MCC-555, is a hypoglycemic agent . It primarily targets Peroxisome Proliferator-Activated Receptors (PPARs) . Specifically, it acts as a dual agonist for PPARα and PPARγ . These receptors are a group of nuclear receptors that play essential roles in the regulation of cellular functions, including metabolism, cell differentiation, and immune response .

Mode of Action

This compound interacts with its targets, PPARα and PPARγ, by activating these receptors . The activation of PPARs leads to the transcription of a number of specific genes, resulting in various cellular changes . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .

Biochemical Pathways

The activation of PPARs by this compound affects several biochemical pathways. The main effect of the expression and repression of specific genes is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .

Pharmacokinetics

For example, the metabolism of this compound can be decreased when combined with Abiraterone, or increased when combined with Abatacept .

Result of Action

The activation of PPARs by this compound leads to a decrease in the amount of fatty acids in circulation, making cells more dependent on glucose oxidation . This results in a decrease in blood glucose levels, making this compound an effective hypoglycemic agent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances can affect its metabolism, as mentioned above . .

Biochemical Analysis

Biochemical Properties

Netoglitazone is a dual agonist of PPARα and PPARγ . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids . It interacts with these biomolecules to exert its effects. The nature of these interactions is largely dependent on the specific cell type .

Cellular Effects

This compound has been shown to have selective effects on bone and fat . In vitro, it induced adipocyte formation and inhibited osteoblast formation in a PPAR-γ2-dependent manner . It was 100-fold less effective than rosiglitazone . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to act by activating PPARs (peroxisome proliferator-activated receptors), a group of nuclear receptors, specific for PPARγ . It exerts its effects at the molecular level through binding interactions with these biomolecules, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

One study found that this compound had a dual enhancing effect on adipogenesis and osteoblastogenesis

Dosage Effects in Animal Models

In animal models, the administration of this compound at an effective hyperglycemic dose (10 μg/g body weight/day) did not result in trabecular bone loss . Bone quality parameters such as bone mineral density and bone microarchitecture were not affected in this compound-treated animals .

Metabolic Pathways

As a PPARα and PPARγ agonist, it likely interacts with enzymes or cofactors involved in these pathways .

Preparation Methods

Synthetic Routes:: Netoglitazone can be synthesized through various routes. One common synthetic method involves the condensation of appropriate starting materials to form the thiazolidinedione ring system. Detailed reaction conditions and specific reagents would be found in scientific literature.

Chemical Reactions Analysis

Types of Reactions:: Netoglitazone can undergo several chemical reactions, including:

    Oxidation: Oxidative processes may modify functional groups.

    Reduction: Reduction reactions can alter the compound’s structure.

    Substitution: Substituting functional groups can lead to derivatives.

Common Reagents and Conditions::

    Oxidation: Common oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the functional groups present in the starting material.

Scientific Research Applications

Netoglitazone has been studied extensively for its effects beyond diabetes treatment:

    Chemistry: Researchers explore its reactivity and potential modifications.

    Biology: Investigations into its impact on cellular processes and gene expression.

    Medicine: Clinical trials assess its efficacy in treating other conditions.

    Industry: Potential applications in drug development or as a chemical probe.

Properties

IUPAC Name

5-[[6-[(2-fluorophenyl)methoxy]naphthalen-2-yl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO3S/c22-18-4-2-1-3-16(18)12-26-17-8-7-14-9-13(5-6-15(14)11-17)10-19-20(24)23-21(25)27-19/h1-9,11,19H,10,12H2,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWDZWYVIHVNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C=C(C=C3)CC4C(=O)NC(=O)S4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5043712
Record name MCC-555
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5043712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161600-01-7
Record name Isaglitazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161600-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Netoglitazone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161600017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Netoglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09199
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MCC-555
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5043712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 161600-01-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NETOGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QOV2JZ647A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Netoglitazone
Reactant of Route 2
Reactant of Route 2
Netoglitazone
Reactant of Route 3
Reactant of Route 3
Netoglitazone
Reactant of Route 4
Netoglitazone
Reactant of Route 5
Netoglitazone
Reactant of Route 6
Reactant of Route 6
Netoglitazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.